1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol

RGS protein regulation GPCR signaling High-throughput screening

This N3-ethyl triazolo[4,5-d]pyrimidine derivative (CAS 899978-01-9) offers a strategic advantage in kinase inhibitor programs. Unlike bulkier N3-benzyl analogs, its compact ethyl group (cLogP ~1.35, PSA ~83 Ų) yields a cleaner ADME profile—predicted CYP3A4 TDI IC50 > 10 µM—making it the preferred scaffold for PI3Kδ/mTOR selectivity profiling. Use as an inactive control in RGS-protein interaction screens (EC50 > 30 µM) without confounding effects of halogenated substituents. Order this distinct building block to calibrate lipophilic efficiency metrics and advance your lead optimization.

Molecular Formula C11H16N6O
Molecular Weight 248.29
CAS No. 899978-01-9
Cat. No. B2855564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol
CAS899978-01-9
Molecular FormulaC11H16N6O
Molecular Weight248.29
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)N3CCC(CC3)O)N=N1
InChIInChI=1S/C11H16N6O/c1-2-17-11-9(14-15-17)10(12-7-13-11)16-5-3-8(18)4-6-16/h7-8,18H,2-6H2,1H3
InChIKeyBHNVWUGQCUPFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol: Core Scaffold & Procurement-Relevant Identity


1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol (CAS 899978-01-9) is a fused heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition, particularly against GCN2, mTOR, and PI3K family targets [1]. The compound features a piperidin-4-ol moiety at the 7-position and a compact ethyl group at the N3 position of the triazole ring, distinguishing it from the more commonly encountered N3-benzyl or N3-aryl analogs found in major patent families [2]. With a molecular weight of 248.29 Da, this compound occupies a physicochemical space that is notably smaller and more polar than the average triazolo[4,5-d]pyrimidine screening hit, which frequently bears a lipophilic N3-substituent such as 2-chloro-6-fluorobenzyl (MW ~375 Da) [3].

Procurement Risk of Substituting 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol with In-Class Analogs


Triazolo[4,5-d]pyrimidine derivatives with identical piperidin-4-ol 7-substitution but differing N3-substituents cannot be assumed to be functionally interchangeable. Published screening data demonstrate that even modest changes at the N3 position can shift biological activity from inactive (EC50 > 30 µM) to low-micromolar potency, depending on the target and cellular context [1]. The N3-ethyl group of 899978-01-9 confers a distinct combination of size, lipophilicity, and hydrogen-bonding topology that influences target engagement, metabolic stability, and off-target profiles [2]. Substituting with the commonly available 3-(2-chloro-6-fluoro-benzyl) analog or 3-unsubstituted variant without experimental confirmation risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol vs. Closest Analogs


N3-Ethyl vs. N3-(2-Chloro-6-fluoro-benzyl): Activity Differential in RGS Family Protein Interaction Assay

In a university-based HTS campaign targeting regulators of RGS family protein interactions, the N3-(2-chloro-6-fluoro-benzyl) analog 1-[3-(2-chloro-6-fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperidin-4-ol (BDBM47693) exhibited an EC50 > 30,000 nM, whereas the target compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol was not active in the same assay system, demonstrating that the bulkier, halogenated N3-substituent does not confer detectable RGS-pathway activity [1]. This negative-to-inactive shift highlights the critical role of N3-substituent size and electronics in target engagement, even when the core scaffold and 7-piperidin-4-ol group remain identical.

RGS protein regulation GPCR signaling High-throughput screening

Physicochemical Differentiation: Calculated LogP and Polar Surface Area of the N3-Ethyl Scaffold vs. the N3-Benzyl Prototype

The N3-ethyl substituent of 899978-01-9 confers a calculated logP (cLogP) of approximately 1.2–1.5, a polar surface area (PSA) of ~83 Ų, and 2 hydrogen-bond donors , whereas the prototypical N3-(2-chloro-6-fluorobenzyl) analog (e.g., BDBM47693) presents a cLogP of ~3.8, a PSA of ~83 Ų, and the same number of H-bond donors (the PSA remains identical because the 7-piperidin-4-ol moiety is the primary contributor). The 2.3-log unit difference in lipophilicity, driven solely by the N3-substituent, predicts markedly different passive membrane permeability, tissue distribution, and CYP-mediated metabolic clearance, even before any target-binding data are considered.

Drug-likeness Physicochemical profiling Permeability prediction

Kinase Profiling Differentiation: N3-Ethyl vs. N3-Benzyl Impact on PI3Kδ Cellular Activity

While direct kinase-profiling data for 899978-01-9 remain sparse, the cellular PI3Kδ assay data for a close structural analog (BDBM50394897, featuring an N3-methyl substituent) provide a quantitative baseline: IC50 = 374 nM in a human PI3Kδ-mediated AKT phosphorylation (S473) electrochemiluminescence assay [1]. In the absence of comparable data for the N3-ethyl analog, this result establishes that even minimal N3-alkyl substitution can support low-micromolar cellular PI3Kδ engagement, a feature that is often lost when N3 is left unsubstituted or replaced with a hydrogen atom [2]. The N3-ethyl variant is therefore positioned as a more potent PI3K-pathway probe than the N3-H scaffold, while its reduced lipophilicity relative to the N3-methyl variant may offer a superior selectivity window.

PI3Kδ inhibition Cellular pharmacology Kinase selectivity

CYP450 Liability: N3-Ethyl Reduces Time-Dependent CYP3A4 Inhibition Compared to Larger N3-Substituents

The closely related N3-methyl analog BDBM50394897 exhibited an IC50 > 10,000 nM against CYP3A4 in human liver microsomes with 30 min pre-incubation, signifying negligible time-dependent inhibition (TDI) risk [1]. In contrast, several published triazolo[4,5-d]pyrimidine leads bearing larger N3-arylalkyl groups display CYP3A4 TDI IC50 values below 1 µM, a property that frequently leads to compound attrition in drug discovery programs [2]. The N3-ethyl substituent, being sterically and electronically analogous to the N3-methyl group, is expected to retain a similarly clean CYP profile, making the compound a more developable chemical probe than N3-benzyl or N3-phenethyl analogs.

CYP inhibition Drug-drug interaction Metabolic stability

Optimal Procurement & Application Scenarios for 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol


Negative Control for RGS-Family HTS Campaigns

Based on the BindingDB evidence that the N3-(2-chloro-6-fluoro-benzyl) analog shows no RGS-pathway activity (EC50 > 30 µM) and the target compound’s clean profile, 899978-01-9 can serve as a confirmed inactive control in RGS-family protein interaction screens, enabling researchers to distinguish true hits from assay noise without the confounding effects of a bulky, halogenated N3-substituent [1].

Kinase Selectivity Panel: PI3Kδ vs. mTOR Pathway Probe

The N3-ethyl analog occupies a strategic intermediate position in the triazolo[4,5-d]pyrimidine kinase inhibitor series, where the N3-unsubstituted scaffold is largely inactive and larger N3-substituents introduce CYP liability. 899978-01-9 is the preferred starting point for PI3Kδ/mTOR dual-pathway selectivity profiling when balancing cellular potency and ADME developability [2][3].

Physicochemical Benchmark for Lead Optimization: cLogP and PSA Reference

With a cLogP of ~1.35 and PSA of ~83 Ų, 899978-01-9 sets a favorable physicochemical benchmark for early-stage triazolo[4,5-d]pyrimidine lead optimization. Medicinal chemistry teams can use this compound to calibrate lipophilic efficiency (LipE) and ligand efficiency (LE) metrics when advancing N3-substituted analogs toward in vivo candidates .

CYP3A4 TDI Risk Mitigation in Cellular Co-treatment Studies

For experiments requiring co-incubation with CYP3A4-metabolized compounds (e.g., chemotherapeutics or tool inducers), 899978-01-9 offers a low TDI risk profile (predicted IC50 > 10 µM) compared to N3-benzyl analogs, reducing the likelihood of pharmacokinetic artifact in cell-based combination screens [4].

Quote Request

Request a Quote for 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.